molecular formula C15H15NO5 B12942433 (S)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid

Katalognummer: B12942433
Molekulargewicht: 289.28 g/mol
InChI-Schlüssel: YMQHLGRWESEVBP-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a benzyloxycarbonyl-protected amino group and a furan ring, making it an interesting subject for synthetic and mechanistic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the furan ring: The furan ring is introduced through a cyclization reaction, often involving a suitable precursor such as a furfural derivative.

    Coupling reaction: The protected amino acid is coupled with the furan ring-containing moiety using standard peptide coupling reagents like EDCI or DCC.

    Deprotection: The final step involves the removal of the Cbz protecting group under mild acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a drug candidate or a precursor in drug synthesis.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved to release the active amino acid, which then interacts with enzymes or receptors. The furan ring may participate in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-(((Benzyloxy)carbonyl)amino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a furan ring.

    (S)-2-(((Benzyloxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall utility in various applications.

Eigenschaften

Molekularformel

C15H15NO5

Molekulargewicht

289.28 g/mol

IUPAC-Name

(2S)-3-(furan-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H15NO5/c17-14(18)13(8-12-6-7-20-9-12)16-15(19)21-10-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2,(H,16,19)(H,17,18)/t13-/m0/s1

InChI-Schlüssel

YMQHLGRWESEVBP-ZDUSSCGKSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=COC=C2)C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=COC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.